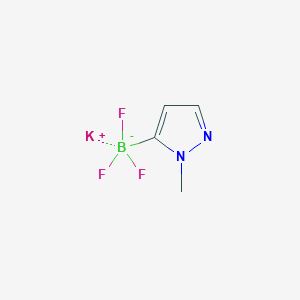

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(2-methylpyrazol-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF3N2.K/c1-10-4(2-3-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQYAMWDUIKNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=NN1C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258323-45-3 | |

| Record name | Borate(1-), trifluoro(1-methyl-1H-pyrazol-5-yl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258323-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1258323-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate, a valuable heteroaryl building block for modern organic synthesis. Potassium organotrifluoroborates have emerged as exceptionally stable, crystalline, and easy-to-handle surrogates for the more temperamental boronic acids, finding widespread application in transition metal-catalyzed cross-coupling reactions.[1][2][3] This document moves beyond a simple recitation of steps, offering a rationale for key strategic and procedural decisions, grounded in established principles of organometallic and heterocyclic chemistry. We will detail the critical regioselective lithiation of 1-methyl-1H-pyrazole, the subsequent borylation, and the final conversion to the target trifluoroborate salt. The protocols described herein are designed for reproducibility and scalability, aimed at researchers, chemists, and professionals in the field of drug development.

The Ascendancy of Potassium Organotrifluoroborates in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern C-C bond formation, prized for its functional group tolerance and the relatively benign nature of its boron-based byproducts.[4][5][6] However, the workhorses of this reaction, organoboronic acids, are not without their challenges. They are often prone to decomposition via protodeboronation and can undergo self-condensation to form boroxines, complicating stoichiometry and impacting reaction yields.[5]

Potassium organotrifluoroborate salts represent a robust solution to these stability issues.[3][4] The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion effectively "protects" the carbon-boron bond from premature cleavage and other degradation pathways.[4][7] This enhanced stability means they are typically bench-stable, crystalline solids that can be stored indefinitely without special precautions and weighed accurately in the air.[2][8] Their utility is profound; they can be carried through various synthetic transformations on other parts of the molecule while preserving the C-B bond for a subsequent cross-coupling reaction.[3] Heteroaryltrifluoroborates, in particular, are powerful tools for introducing heterocyclic motifs into complex molecules, a common strategy in the design of pharmacologically active compounds.[5]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound hinges on a three-stage strategy:

-

Generation of a Nucleophilic Pyrazole: Creation of a carbanion on the pyrazole ring, making it reactive towards an electrophilic boron source.

-

Borylation: Interception of this carbanion with a suitable borate ester to form the C-B bond.

-

Fluorination: Conversion of the resulting boronic acid or ester intermediate into the highly stable potassium trifluoroborate salt.

The most direct pathway involves the deprotonation (lithiation) of the 1-methyl-1H-pyrazole starting material. The key challenge is achieving regioselectivity, as deprotonation can occur at the C-5 position of the ring or on the N-methyl group.[9][10] Following successful C-5 lithiation, the resulting organolithium species is quenched with a trialkyl borate. The final step involves treatment with potassium hydrogen fluoride (KHF₂) to furnish the target salt.[1][8]

Caption: Retrosynthetic analysis of the target compound.

The Core Synthesis: A Step-by-Step Mechanistic Dissection

Starting Material: 1-Methyl-1H-pyrazole

1-Methyl-1H-pyrazole is a commercially available starting material. It can also be synthesized via several established methods, such as the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[11] For the purposes of this guide, we will assume the use of a commercially sourced, high-purity reagent.

Critical Step: Regioselective Lithiation at C-5

The reaction of 1-methylpyrazole with a strong base like n-butyllithium (n-BuLi) presents a classic case of kinetic versus thermodynamic control.

-

Kinetic Control: Under kinetically controlled conditions (e.g., shorter reaction times, specific solvent systems), deprotonation occurs preferentially at the N-methyl group, as these protons are kinetically more accessible.[9]

-

Thermodynamic Control: Under thermodynamically controlled conditions (e.g., allowing the reaction to equilibrate at or above ambient temperature), the more stable carbanion is formed. Deprotonation at the C-5 position of the pyrazole ring results in a more stable lithiated species due to the inductive effect of the adjacent nitrogen atom and favorable coordination of the lithium cation between the two nitrogen atoms.[9][10]

Therefore, to achieve the desired 5-lithio-1-methyl-1H-pyrazole intermediate, the reaction with n-BuLi is typically initiated at low temperature (-78 °C) and then allowed to warm to room temperature to ensure the thermodynamic product is formed exclusively.[9]

Borylation of the Organolithium Intermediate

Once the 5-lithiated pyrazole is formed, it is a potent nucleophile. The solution is re-cooled to a low temperature (-78 °C) to moderate the reactivity for the subsequent step. An electrophilic boron source, typically a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OⁱPr)₃), is added. The pyrazolyl carbanion attacks the electron-deficient boron atom, displacing one of the alkoxy groups to form a tetracoordinate borate complex. This intermediate is then hydrolyzed during aqueous workup to yield the corresponding 1-methyl-1H-pyrazol-5-ylboronic acid.

Final Conversion to the Potassium Trifluoroborate Salt

The crude boronic acid obtained from the workup can be directly converted to the potassium trifluoroborate salt without rigorous purification. This transformation is accomplished by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][8] KHF₂ serves as a convenient and effective source of fluoride ions. The boronic acid reacts with three equivalents of fluoride to displace the two hydroxyl groups and form a stable, tetracoordinate trifluoroborate anion, which precipitates from the reaction mixture as its potassium salt.[8] This precipitation often aids in purification, as many impurities remain in the solution.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 1-methyl-1H-pyrazole.

Safety Preamble: This procedure involves pyrophoric (n-butyllithium) and corrosive (potassium hydrogen fluoride) reagents. All operations must be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Sources

- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Potassium 1-methyl-1H-pyrazole-5-trifluoroborate (CAS: 1258323-45-3)

Introduction: The Strategic Advantage of the 1-methyl-1H-pyrazole-5-trifluoroborate Moiety in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for robust, versatile, and highly functionalized heterocyclic building blocks is insatiable. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in the design of therapeutics for a wide array of conditions, from cancer to inflammatory diseases.[1][3]

Potassium 1-methyl-1H-pyrazole-5-trifluoroborate (CAS No. 1258323-45-3) represents a sophisticated and highly practical reagent for the introduction of this valuable moiety. As an organotrifluoroborate salt, it offers significant advantages over its corresponding boronic acid, primarily its exceptional stability to air and moisture, which simplifies handling, storage, and reaction stoichiometry. This guide provides a comprehensive technical overview of its properties, synthesis, and application, with a focus on empowering researchers to effectively leverage this reagent in their synthetic endeavors.

Core Properties and Structural Data

Potassium 1-methyl-1H-pyrazole-5-trifluoroborate is a white to off-white solid, valued for its stability and utility as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 1258323-45-3 | [4] |

| Molecular Formula | C₄H₅BF₃KN₂ | [4] |

| Molecular Weight | 188.00 g/mol | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 230-275 °C | [4] |

| InChI Key | UJQYAMWDUIKNDK-UHFFFAOYSA-N | [4] |

| SMILES | [K+].Cn1nccc1(F)F | [4] |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of Potassium 1-methyl-1H-pyrazole-5-trifluoroborate is typically achieved through a two-step process, beginning with the formation of the corresponding boronic acid, followed by conversion to the highly stable trifluoroborate salt. This methodology ensures a high-purity, bench-stable final product.

Part 1: Synthesis of the Boronic Acid Precursor

The foundational precursor, (1-Methyl-1H-pyrazol-5-yl)boronic acid, can be synthesized via a regioselective lithiation-boration sequence. The choice to proceed via the boronic acid is driven by the ready availability of the starting pyrazole and the well-established nature of this transformation.

Experimental Protocol: Synthesis of (1-Methyl-1H-pyrazol-5-yl)boronic acid

-

Reaction Setup: A dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is charged with 1-methylpyrazole and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/isopropanol bath.

-

Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for approximately 1.5 hours to ensure complete and regioselective deprotonation at the C5 position of the pyrazole ring.

-

Boration: Triisopropyl borate is added to the reaction mixture. The mixture is then allowed to warm slowly to 0 °C and stirred overnight. This step introduces the boron moiety onto the lithiated carbon.

-

Quench and Workup: The reaction is carefully quenched by adjusting the pH to approximately 6 with 1 N hydrochloric acid (HCl).

-

Isolation: The THF is removed under reduced pressure. The remaining aqueous phase is extracted with ethyl acetate, and the product is isolated as a solid.

Part 2: Conversion to Potassium 1-methyl-1H-pyrazole-5-trifluoroborate

The conversion of the boronic acid to its potassium trifluoroborate salt is the key step that imparts the desirable stability. This is achieved by reaction with potassium hydrogen fluoride (KHF₂), a readily available and inexpensive reagent. The rationale for this step is rooted in the enhanced stability and handling properties of trifluoroborates compared to boronic acids, which are prone to dehydration to form boroxines and protodeboronation under certain conditions.

General Experimental Protocol: Conversion to Potassium Trifluoroborate Salt [5][6]

-

Dissolution: The (1-Methyl-1H-pyrazol-5-yl)boronic acid is dissolved in methanol in a suitable reaction vessel.

-

Addition of KHF₂: The solution is cooled in an ice bath, and an aqueous solution of potassium hydrogen fluoride (KHF₂) is added. This typically results in the formation of a thick white slurry as the product precipitates.

-

Stirring: The ice bath is removed, and the mixture is stirred at room temperature to ensure complete reaction.

-

Isolation: The solvent is removed under reduced pressure. The resulting solid is then washed with a suitable solvent (e.g., acetonitrile or acetone) to remove excess KHF₂ and other water-soluble impurities.

-

Drying: The purified product is dried under vacuum to yield Potassium 1-methyl-1H-pyrazole-5-trifluoroborate as a stable, free-flowing solid.

Characterization

While specific spectral data for CAS 1258323-45-3 is not widely published in peer-reviewed literature, characterization would be performed using standard analytical techniques. A comprehensive analysis of similar potassium organotrifluoroborates provides expected spectral features.[7][8][9]

-

¹H NMR: Expected signals would correspond to the methyl protons and the protons on the pyrazole ring.

-

¹³C NMR: Resonances for the three distinct carbons of the pyrazole ring and the methyl carbon would be observed. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.

-

¹⁹F NMR: A characteristic signal for the three equivalent fluorine atoms of the BF₃⁻ group would be present.

-

¹¹B NMR: A signal corresponding to the tetracoordinate boron atom would be observed, often as a quartet due to coupling with the fluorine atoms.[8][9]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of Potassium 1-methyl-1H-pyrazole-5-trifluoroborate is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The use of this trifluoroborate is particularly advantageous in complex syntheses where the stability of the boron reagent is paramount.

Field-Proven Protocol: Fluoride-Enhanced Coupling with Immunomodulatory Imide Drug Derivatives

A recent study by Tracy et al. highlights the utility of Potassium 1-methyl-1H-pyrazole-5-trifluoroborate in a challenging synthetic context. The research focuses on the anhydrous, stereoretentive Suzuki-Miyaura coupling of immunomodulatory imide drugs, where the stability of the glutarimide ring is critical. The use of a fluoride source in place of traditional aqueous bases was found to be enabling for this transformation.

Experimental Protocol: Fluoride-Enhanced Suzuki-Miyaura Coupling

This protocol is adapted from the work of Tracy, W. F., et al., J. Org. Chem. 2024, 89(7), 4595-4606.

-

Reaction Setup: In a glovebox, a vial is charged with the immunomodulatory imide bromide (1.0 equiv), Potassium 1-methyl-1H-pyrazole-5-trifluoroborate (1.5 equiv), a palladium catalyst/ligand system (e.g., P(tBu₃)Pd(crotyl)Cl), and a fluoride source (e.g., TBAF or CsF).

-

Solvent Addition: Anhydrous solvent (e.g., THF) is added to the vial.

-

Reaction Conditions: The vial is sealed and heated to a specified temperature (e.g., 60 °C) for a designated time (e.g., 18 hours). The choice of an anhydrous fluoride source is critical as it promotes the coupling while preserving the sensitive stereocenter of the imide substrate.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and purified using standard techniques such as column chromatography to isolate the desired coupled product.

The success of this protocol underscores the causality behind choosing a trifluoroborate: its compatibility with anhydrous conditions and its ability to participate in specialized coupling reactions where traditional boronic acids might fail.

Conclusion and Future Outlook

Potassium 1-methyl-1H-pyrazole-5-trifluoroborate is a highly valuable and practical building block for modern organic synthesis. Its superior stability, ease of handling, and demonstrated efficacy in challenging Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The ability to introduce the medicinally significant 1-methylpyrazole moiety with high fidelity and under a range of conditions ensures that this reagent will continue to play a crucial role in the development of novel, functional molecules. Future research will likely expand its application to other types of cross-coupling reactions and in the synthesis of increasingly complex molecular architectures.

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 2022.

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023.

-

Review: biologically active pyrazole derivatives. RSC Advances, 2016.

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 2013.

-

Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem, N.D.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 2022.

-

Potassium 1-methyl-1H-pyrazole-5-trifluoroborate 95%. Sigma-Aldrich.

-

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Molecules, 2011.

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009.

-

(1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2010.

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Journal of Heterocyclic Chemistry, 2009.

-

Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 2024.

-

Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 2009.

-

Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm, 2022.

-

Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate. Frontier Specialty Chemicals.

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 2007.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

"Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate chemical structure"

An In-depth Technical Guide to Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate for Advanced Synthesis

Introduction: A Modern Tool for Complex Molecule Construction

In the landscape of modern organic synthesis, the pursuit of stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, finding extensive application in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2][3][4] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines and are often sensitive to air and moisture, organotrifluoroborate salts are typically crystalline, bench-stable solids that are easy to handle and can be stored indefinitely without special precautions.[1][2][5][6]

This enhanced stability is conferred by the tetracoordinate nature of the boron atom, which effectively "protects" the reactive carbon-boron bond until its reactivity is unveiled under specific reaction conditions.[1] Among this robust class of reagents, This compound has garnered significant interest. The N-methylpyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceutical products.[7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the structure, properties, synthesis, and application of this valuable synthetic building block.

PART 1: Molecular Structure and Physicochemical Profile

A thorough understanding of a reagent's fundamental characteristics is the bedrock of its effective application. This section delineates the structural and physical properties of this compound.

Chemical Identity

The compound is identified by the following key descriptors:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1258323-45-3[8] |

| Molecular Formula | C₄H₅BF₃KN₂ |

| Molecular Weight | 188.00 g/mol |

| SMILES | [K+].Cn1nccc1(F)F |

| InChI Key | UJQYAMWDUIKNDK-UHFFFAOYSA-N |

Structural Representation

The structure consists of a potassium cation and a trifluoro(1-methyl-1H-pyrazol-5-yl)borate anion. The boron atom is tetrahedral, bonded to the C5 position of the pyrazole ring and three fluorine atoms.

Physicochemical and Spectral Data

The physical and spectral properties are critical for handling, reaction setup, and product characterization.

| Property | Description | Reference |

| Appearance | White to off-white solid/powder. | |

| Melting Point | 230-275 °C | |

| Solubility | Generally soluble in polar solvents like methanol, acetone, and DMSO; sparingly soluble in water. | [9] |

| Stability | Air and moisture stable crystalline solid, allowing for long-term storage at ambient temperature. | [1][5][6] |

Nuclear Magnetic Resonance (NMR) Data: While a complete spectral dataset for this specific molecule requires experimental acquisition, the characteristic chemical shifts for organotrifluoroborates are well-documented.[9][10]

| Nucleus | Typical Chemical Shift Range (ppm) | Comments |

| ¹H NMR | Signals corresponding to the pyrazole ring protons and the N-methyl group. | Referenced to residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[9] |

| ¹³C NMR | Signals for the pyrazole ring carbons and the N-methyl carbon. The carbon bonded to boron often appears as a broad signal due to quadrupolar relaxation. | Referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[9] |

| ¹⁹F NMR | A characteristic signal, often a quartet due to coupling with ¹¹B. Shifts are typically in the range of -129 to -141 ppm. | Referenced to an external standard like CF₃CO₂H.[9][10] |

| ¹¹B NMR | A quartet signal due to ¹¹B-¹⁹F coupling. | Referenced to an external standard like BF₃·Et₂O.[9][10] |

PART 2: Synthesis and Preparation

The accessibility of organotrifluoroborates via straightforward synthetic procedures is a key advantage. They are most commonly prepared from the corresponding boronic acid or via the borylation of an organometallic intermediate, followed by treatment with potassium hydrogen fluoride (KHF₂).[1][11][12]

Synthetic Workflow

The synthesis of this compound can be achieved through a deprotonation-borylation sequence. This involves the regioselective deprotonation of 1-methylpyrazole at the C5 position, trapping the resulting organolithium species with a borate ester, and subsequent conversion to the trifluoroborate salt.

Detailed Experimental Protocol: Synthesis

This protocol is representative and adapted from general procedures for heteroaryltrifluoroborate synthesis.[7][13]

Materials:

-

1-Methylpyrazole

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water

-

Acetonitrile (ACN)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-methylpyrazole (1.0 equiv) and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Causality: The low temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C5 position, which is the most acidic proton adjacent to the N1 nitrogen.

-

-

Borylation: After stirring at -78 °C for 1 hour, add trimethyl borate (1.2 equiv) dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Causality: Trimethyl borate acts as an electrophile, trapping the nucleophilic organolithium species to form a boronate ester intermediate.

-

-

Trifluoroborate Formation: In a separate flask, prepare a solution of KHF₂ (4.0 equiv) in a 2:1 mixture of water and methanol. Cool the boronate ester reaction mixture to 0 °C in an ice bath and add the KHF₂ solution dropwise.

-

Workup and Isolation: Stir the resulting slurry at room temperature for 1-2 hours. Remove the organic solvents via rotary evaporation. The remaining aqueous slurry is further concentrated.

-

Purification: Add hot acetonitrile to the solid residue and stir vigorously to dissolve the product, leaving inorganic salts behind. Filter the hot solution and cool the filtrate to induce crystallization. The resulting white solid is collected by vacuum filtration, washed with cold acetonitrile, and dried under high vacuum.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][14] This transformation is a cornerstone of modern chemistry for constructing C(sp²)-C(sp²) bonds.

Mechanistic Rationale

The organotrifluoroborate salt is a stable precatalyst. The catalytic cycle is initiated by the slow, base-promoted hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[5]

Protocol: Cross-Coupling with an Aryl Chloride

This protocol details the coupling of this compound with a representative aryl chloride, a challenging yet economically attractive substrate class.

Materials:

-

This compound

-

Aryl Chloride (e.g., 4-chloroanisole)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), the aryl chloride (1.0 equiv), this compound (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

-

Causality: RuPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the less reactive aryl chloride to the Pd(0) center and facilitates the final reductive elimination step.[14] Cesium carbonate is a strong base effective at promoting both the hydrolysis of the trifluoroborate and the transmetalation step.[7]

-

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon) three times. Add degassed 1,4-dioxane and water (typically a 10:1 ratio).

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

PART 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. While organotrifluoroborates are generally more benign than many organometallic reagents, proper care must be taken.

Hazard Profile

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed. | P264, P270, P301+P312 |

| Skin Irritation (Cat. 2) | H315: Causes skin irritation. | P264, P280, P302+P352 |

| Eye Irritation (Cat. 2) | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| STOT SE (Cat. 3) | H335: May cause respiratory irritation. | P261, P271, P304+P340 |

| (Data sourced from supplier safety information)[15] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16][17] Although stable, keeping it away from strong acids and oxidizing agents is recommended.

Conclusion

This compound stands out as a robust and highly effective reagent for modern organic synthesis. Its exceptional bench stability, ease of handling, and predictable reactivity make it a superior alternative to traditional boronic acids for the introduction of the pharmaceutically relevant N-methylpyrazole scaffold.[7] By enabling the use of a wide range of coupling partners, including challenging aryl chlorides, this reagent provides chemists in discovery and process development with a powerful tool to streamline the synthesis of complex molecular architectures, accelerating the path toward new therapeutic agents and advanced materials.

References

- Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide. Benchchem.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Online] Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Online] Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Online] Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Online] Available at: [Link]

-

Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(12), 1642–1653. [Online] Available at: [Link]

-

This compound (C4H5BF3N2). PubChemLite. [Online] Available at: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Online] Available at: [Link]

-

POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)BORATE - Safety Data Sheet. Gelest. [Online] Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Online] Available at: [Link]

-

da Silva, F. P., Jr., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Online] Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online] Available at: [Link]

-

Dreher, S. D., et al. (2016). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 138(4), 1266–1269. [Online] Available at: [Link]

-

Potassium trifluoro(1H-pyrazol-5-yl)borate(1-). PubChem. [Online] Available at: [Link]

-

Knapp, D. M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. Organic Letters, 15(11), 2620–2623. [Online] Available at: [Link]

-

da Silva, F. P., Jr., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Online] Available at: [Link]

-

Molander, G. A., & Ito, T. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(22), 8415–8419. [Online] Available at: [Link]

-

Molander, G. A., et al. (2012). PREPARATION OF POTASSIUM ORGANOTRIFLUOROBORATES: POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND 1-NAPHTHOL. Organic Syntheses, 89, 237. [Online] Available at: [Link]

-

Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Online] Available at: [Link]

-

Genin, E., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155–2161. [Online] Available at: [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | [frontierspecialtychemicals.com]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 13. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate. As of the time of this writing, publicly available experimental NMR data for this specific compound is limited. Therefore, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and extensive comparative data from analogous structures, offering a robust predictive framework for researchers working with this and similar organoboron compounds.

Introduction: The Significance of this compound

This compound belongs to the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic chemistry, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions, due to their enhanced stability, ease of handling, and reactivity compared to their boronic acid counterparts. The 1-methyl-1H-pyrazol-5-yl moiety is a key heterocyclic scaffold found in numerous biologically active molecules and functional materials. A thorough understanding of the spectroscopic properties of this building block is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and materials science.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers and professionals in the field.

Fundamental Principles of NMR Spectroscopy for Organotrifluoroborates and Pyrazoles

The NMR spectra of this compound are governed by the interplay of the electronic environments of the pyrazole ring and the trifluoroborate group.

-

¹H NMR Spectroscopy : The chemical shifts (δ) of the protons are primarily influenced by the electron density of their local environment. The pyrazole ring protons will exhibit distinct signals based on their position relative to the nitrogen atoms and the trifluoroborate substituent. The methyl group protons will appear as a singlet, with a chemical shift indicative of their attachment to a nitrogen atom within the aromatic ring.

-

¹³C NMR Spectroscopy : The ¹³C spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are sensitive to the electronegativity of the adjacent nitrogen atoms and the boron atom. The carbon directly attached to the boron atom will exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

-

Influence of the Trifluoroborate Group : The BF₃⁻ group is strongly electron-withdrawing, which will deshield the adjacent pyrazole ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Furthermore, coupling between the boron (¹¹B and ¹⁰B) and fluorine (¹⁹F) nuclei can sometimes be observed, leading to more complex splitting patterns.

Predicted ¹H and ¹³C NMR Data and Interpretation

The following predicted ¹H and ¹³C NMR data for this compound in a common NMR solvent such as DMSO-d₆ is based on the analysis of structurally related compounds, including 1-methyl-1H-pyrazole and a variety of potassium aryltrifluoroborates.[1][2][3][4]

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | JH3-H4 = 2.0 - 2.5 |

| H-4 | 6.2 - 6.4 | d | JH4-H3 = 2.0 - 2.5 |

| N-CH₃ | 3.8 - 4.0 | s | - |

Interpretation:

-

H-3 and H-4 : These protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-3 proton is anticipated to be further downfield than H-4 due to its proximity to the electronegative nitrogen atom (N-2) and the deshielding effect of the trifluoroborate group at C-5.

-

N-CH₃ : The methyl protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom in a heteroaromatic system.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C-5 | 145 - 150 | Broad signal due to coupling with Boron |

| C-3 | 138 - 142 | |

| C-4 | 105 - 110 | |

| N-CH₃ | 35 - 40 |

Interpretation:

-

C-5 : This carbon, directly bonded to the boron atom, is expected to show a broad signal due to the quadrupolar nature of the ¹¹B nucleus. Its chemical shift will be significantly downfield due to the direct attachment to the electronegative boron and fluorine atoms.

-

C-3 and C-4 : The chemical shifts of these carbons are influenced by their position in the pyrazole ring. C-3 is expected to be more deshielded than C-4.

-

N-CH₃ : The methyl carbon will appear in the typical range for an N-methyl group on a heteroaromatic ring.

Proposed Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of potassium organotrifluoroborates.[5]

-

Sample Concentration : Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Instrument Parameters

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-10 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0-160 ppm.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Data Presentation and Visualization

Summary of Predicted NMR Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-3 | 7.5 - 7.7 | d | 2.0 - 2.5 |

| ¹H | H-4 | 6.2 - 6.4 | d | 2.0 - 2.5 |

| ¹H | N-CH₃ | 3.8 - 4.0 | s | - |

| ¹³C | C-5 | 145 - 150 | br s | - |

| ¹³C | C-3 | 138 - 142 | s | - |

| ¹³C | C-4 | 105 - 110 | s | - |

| ¹³C | N-CH₃ | 35 - 40 | s | - |

Visualizations

Caption: Proposed experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures, we have established a reliable framework for the interpretation of its NMR data. The provided experimental protocol offers a standardized method for obtaining high-quality spectra. This information is intended to be a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, facilitating the characterization and utilization of this important organoboron reagent.

References

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

-

Tracy, W. F., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Journal of Organic Chemistry, 89(7), 4595-4606. [Link]

-

SpectraBase. (n.d.). 1-Methyl-5-(p-tolyl)-1H-pyrazole - Optional[¹³C NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

Sources

- 1. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 2. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mass Spectrometry of Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate

Abstract

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate is a member of the versatile class of organotrifluoroborate salts, which are increasingly pivotal in synthetic chemistry, particularly as stable and efficient coupling partners in Suzuki-Miyaura reactions. Their application in medicinal chemistry and drug development pipelines necessitates robust analytical methods for their characterization, quality control, and use in reaction monitoring. This technical guide provides an in-depth exploration of the mass spectrometric analysis of this compound. We delve into the core principles of electrospray ionization (ESI) for these polar, pre-ionized compounds, present validated, step-by-step protocols for high-resolution mass spectrometry (HRMS) and tandem MS/MS analysis, and interpret the resulting fragmentation patterns. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish authoritative and reliable analytical workflows for this class of compounds.

Introduction to this compound

Organotrifluoroborate salts have emerged as highly valuable reagents in modern organic synthesis. Unlike their boronic acid counterparts, they often exhibit enhanced stability to air and moisture, facilitating easier handling and storage. The title compound, this compound, is a representative example used in creating complex molecular architectures. Accurate mass determination is the cornerstone of its characterization, confirming its identity and purity, which is critical for its application in regulated environments such as pharmaceutical development.

Chemical Structure and Properties

The compound is an ionic salt consisting of a potassium cation (K+) and the trifluoro(1-methyl-1H-pyrazol-5-yl)borate anion. The anion is the species of interest in mass spectrometry.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1258323-45-3 | [1][3] |

| Molecular Formula | C₄H₅BF₃KN₂ | [1] |

| Molecular Weight | 188.00 g/mol | [1] |

| Anion Formula | [C₄H₅BF₃N₂]⁻ | [4] |

| Anion Monoisotopic Mass | 149.04979 Da | [4] |

| Physical Form | Solid | [1] |

| Melting Point | 230-275 °C | [1] |

Significance and Application

The utility of organotrifluoroborates stems from their controlled hydrolysis to release the corresponding boronic acid in situ, a critical step in catalytic cycles like the Suzuki-Miyaura coupling.[5] This "slow-release" mechanism can minimize side reactions, making them indispensable in the synthesis of active pharmaceutical ingredients (APIs). Therefore, a definitive analytical method to track their presence and consumption is paramount.

Core Principles: Ionization of Organotrifluoroborates

The Method of Choice: Negative-Ion Electrospray Ionization (ESI)

For polar, low molecular weight compounds that exist as salts, Electrospray Ionization (ESI) is the premier ionization technique.[6] this compound is already ionized in solution, existing as K⁺ and the [C₄H₅BF₃N₂]⁻ anion. ESI is a soft ionization method that efficiently transfers these pre-existing ions from the liquid phase to the gas phase for mass analysis without inducing significant fragmentation.

Causality of Method Selection:

-

Pre-ionized Nature: The compound is a salt, making it an ideal candidate for ESI.

-

Negative Ion Mode: The species of interest is the borate anion, [R-BF₃]⁻. Operating the mass spectrometer in negative ion mode allows for the direct, sensitive detection of this anion.

-

High Polarity: The ionic nature of the compound makes it highly soluble in polar solvents compatible with ESI, such as methanol or acetonitrile.

The Ionization Process

The process begins with the infusion of the sample solution through a heated capillary held at a high negative potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, causing the droplet to fission into smaller droplets. This process repeats until a single, desolvated [C₄H₅BF₃N₂]⁻ anion is released into the gas phase and guided into the mass analyzer.

Data Analysis and Interpretation

Identification of the Molecular Anion

The primary goal is to locate the ion corresponding to the trifluoro(1-methyl-1H-pyrazol-5-yl)borate anion, [C₄H₅BF₃N₂]⁻. The full scan mass spectrum should exhibit a prominent peak at an m/z value corresponding to its monoisotopic mass.

| Ion Species | Theoretical Monoisotopic Mass (Da) | Expected m/z |

| [C₄H₅BF₃N₂]⁻ | 149.04979 | 149.0498 |

Confirmation of Elemental Composition

High-resolution data allows for the confirmation of the elemental formula by comparing the measured mass to the theoretical mass. The difference is expressed as the mass error in parts-per-million (ppm). A mass error of <5 ppm is considered definitive confirmation.

Mass Error (ppm) = [ (Measured Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶

| Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Elemental Composition |

| 149.04979 | 149.0501 | 2.08 | C₄H₅BF₃N₂ |

A hypothetical observed mass is used for illustration.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing its resulting product ions. This is invaluable for structural confirmation and distinguishing between isomers.

Principle of Collision-Induced Dissociation (CID)

In CID, the precursor ion of interest (here, m/z 149.05) is mass-selected in the first stage of the mass spectrometer (e.g., a quadrupole). It is then accelerated into a collision cell filled with an inert gas (e.g., Argon or Nitrogen). The collisions with the gas convert some of the ion's kinetic energy into internal energy, causing it to vibrate and ultimately fragment along its weakest bonds. [7]The resulting product ions are then analyzed in the second stage of the mass spectrometer.

Proposed Fragmentation Pathway

The fragmentation of the [C₄H₅BF₃N₂]⁻ anion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The B-F and C-B bonds are primary candidates for cleavage.

-

Loss of Fluoride (F⁻): While possible, the loss of a charged fluoride ion is less common in negative mode CID than the loss of a neutral species.

-

Loss of Neutral HF (Δm = 20.006 Da): A common pathway for fluorinated compounds, potentially leading to a radical anion. [8]* Loss of Neutral BF₃ (Δm = 67.805 Da): Cleavage of the C-B bond would yield the 1-methyl-1H-pyrazol-5-yl anion. This is a highly probable pathway.

-

Loss of Neutral BF₂ (Δm = 48.808 Da): This could occur via rearrangement, leaving a fluoride on the ring structure.

Sources

- 1. Potassium 1-methyl-1H-pyrazole-5-trifluoroborate 95 1258323-45-3 [sigmaaldrich.com]

- 2. Potassium 1-methyl-1H-pyrazole-5-trifluoroborate 95 1258323-45-3 [sigmaaldrich.com]

- 3. Potassium 1-Methyl-1H-pyrazole-5-trifluoroborate | [frontierspecialtychemicals.com]

- 4. PubChemLite - 1258323-45-3 (C4H5BF3N2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. whitman.edu [whitman.edu]

The Scorpion's Sting: A Technical Guide to the Discovery and Enduring Legacy of Pyrazolylborate Ligands

Foreword: More Than Just a Ligand

In the vast landscape of coordination chemistry, few ligand families have achieved the iconic status and enduring utility of poly(pyrazolyl)borates. Affectionately nicknamed "scorpionates" for their unique tridentate binding motif that resembles a scorpion grasping its prey, these ligands have transcended their initial discovery to become indispensable tools in fields ranging from catalysis to bioinorganic modeling and materials science. This guide provides a comprehensive exploration of the discovery, history, and fundamental principles of pyrazolylborate ligands, offering researchers, scientists, and drug development professionals a deep understanding of their synthesis, properties, and remarkable versatility. We will delve into the causal relationships behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

The Dawn of the Scorpionates: A Serendipitous Discovery

The story of pyrazolylborate ligands begins in the mid-1960s with the pioneering work of Swiatoslaw Trofimenko at DuPont.[1] His initial investigations into the chemistry of pyrazole with boron hydrides led to the unexpected and groundbreaking synthesis of the first hydrotris(pyrazolyl)borate anion, [HB(pz)₃]⁻ (commonly abbreviated as Tp). Trofimenko himself described this discovery as "a new and fertile field of remarkable scope," a statement that has proven to be remarkably prescient.[1]

The evocative nickname "scorpionate" was coined to describe the characteristic facial (fac) coordination of the three pyrazole rings to a metal center.[2] Two of the pyrazole groups act like the scorpion's pincers, while the third arches over to "sting" the metal, creating a stable, tripodal coordination environment.[2] This unique binding mode is a direct consequence of the tetrahedral geometry around the central boron atom.

The First Generation: Establishing the Foundation

The initial wave of pyrazolylborate ligands, now referred to as the "first generation," were unsubstituted or lightly substituted at the pyrazole rings.[3][4] These early ligands readily formed stable, octahedral sandwich complexes with a variety of transition metals.[3][4] While instrumental in establishing the fundamental coordination chemistry of scorpionates, the formation of these highly stable bis-ligand complexes often limited the potential for further reactivity at the metal center.

Mastering the Synthesis: From High-Temperature Melts to Mild Innovations

The remarkable stability and versatility of pyrazolylborate ligands are underpinned by their accessible synthesis. However, the methodologies have evolved significantly from the initial brute-force approaches to more refined and versatile techniques.

The Classic Approach: The Trofimenko Synthesis

The original method developed by Trofimenko involves the direct reaction of an alkali metal borohydride (typically KBH₄ or NaBH₄) with a molten excess of the desired pyrazole at high temperatures (often exceeding 180 °C).[5]

Reaction Pathway of the Trofimenko Synthesis

Caption: Stepwise substitution of hydride on boron with pyrazole rings.

Experimental Protocol: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp)*[6]

-

Reactant Preparation: In a round-bottom flask, combine 3,5-dimethylpyrazole (Hpz*) and potassium borohydride (KBH₄) in a molar ratio of approximately 3.5:1. The excess pyrazole serves as both a reactant and a solvent.

-

Heating: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 180-220 °C. A sand bath or heating mantle is suitable for this purpose.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete after several hours, once gas evolution ceases.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The resulting solid mass is then triturated with a non-polar solvent like hexane to remove unreacted pyrazole. The crude product can be further purified by recrystallization from a suitable solvent such as toluene or anisole.

Causality Behind Experimental Choices:

-

Excess Pyrazole: The use of excess pyrazole drives the reaction to completion, ensuring the formation of the tris-substituted product. It also acts as a high-boiling solvent, facilitating the high temperatures required for the reaction.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the reactants and products at high temperatures.

-

High Temperature: The high temperature is necessary to overcome the activation energy for the sequential displacement of hydride ions from the borohydride by the pyrazolide anions.

Trustworthiness and Limitations:

While this method is robust and has been widely used, it has several drawbacks:

-

Lack of Stoichiometric Control: It can be challenging to control the stoichiometry precisely, often leading to mixtures of bis-, tris-, and even tetrakis(pyrazolyl)borates.[3][7]

-

Hazardous Conditions: The evolution of flammable hydrogen gas at high temperatures poses a significant safety hazard.[3][7]

-

Limited Functional Group Tolerance: The harsh, reductive conditions are incompatible with many sensitive functional groups, limiting the scope of accessible ligand architectures.[3][7]

Modern Advancements: Mild and Selective Syntheses

To address the limitations of the traditional melt synthesis, researchers have developed milder and more selective methods. A significant advancement involves the use of haloborane-dimethyl sulfide adducts (e.g., BHCl₂·SMe₂ or BH₂Cl·SMe₂) as the boron source.[3] This approach allows for the reaction to be carried out in solution at or below room temperature, offering much greater control and functional group tolerance.[3]

Modern Synthetic Route using Haloboranes

Caption: A two-step, one-pot synthesis of pyrazolylborates under mild conditions.

Experimental Protocol: Synthesis of a Functionalized Tris(pyrazolyl)borate via the Haloborane Route [3]

-

Pyrazolide Formation: To a solution of the desired substituted pyrazole (3.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add sodium hydride (3.0 mmol) at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.

-

Reaction with Haloborane: Add a solution of dichloroborane dimethyl sulfide complex (BHCl₂·SMe₂, 1.0 mmol) in toluene dropwise to the pyrazolide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup and Isolation: The resulting sodium salt of the tris(pyrazolyl)borate can be isolated by filtration or by removing the solvent under reduced pressure. For purification or further reactions, the sodium salt can be converted to the thallium(I) salt by metathesis with thallium(I) acetate.[3]

Causality Behind Experimental Choices:

-

In Situ Pyrazolide Formation: The pre-formation of the pyrazolide anion with a strong base like NaH ensures a clean and efficient reaction with the electrophilic boron center of the haloborane.

-

Haloborane-DMS Adduct: The use of the dimethyl sulfide adduct stabilizes the highly reactive haloborane, making it easier to handle and allowing for more controlled reactivity.

-

Stoichiometric Control: This method allows for the use of precise stoichiometric amounts of reactants, leading to the selective formation of the desired bis-, tris-, or tetrakis-substituted product.[3]

-

Mild Conditions: The reaction proceeds at room temperature, which is compatible with a wide range of functional groups that would not survive the high temperatures of the traditional method.

The Art of Tuning: Steric and Electronic Control

The true power of pyrazolylborate ligands lies in their remarkable tunability. By introducing substituents at the 3, 4, and 5-positions of the pyrazole rings, one can systematically modify the steric and electronic properties of the resulting metal complexes.[3] This fine-tuning is crucial for applications in catalysis, where the reactivity of the metal center needs to be precisely controlled.

Steric Effects: The Second and Third Generations

The introduction of bulky substituents at the 3-position of the pyrazole ring ushered in the "second generation" of scorpionate ligands.[3][4] These bulky groups, such as tert-butyl or mesityl, create a sterically hindered environment around the metal center. This steric crowding can prevent the formation of bis-ligand complexes, leaving coordination sites on the metal available for catalysis or other chemical transformations.[3][4]

The "third generation" of scorpionate ligands incorporates even more sterically demanding substituents, often with complex three-dimensional structures. These ligands are designed to create specific pockets or channels around the metal center, enabling shape-selective catalysis and the stabilization of unusual coordination geometries.

Table 1: Representative Pyrazolylborate Ligands and Their Steric Impact

| Ligand Abbreviation | Substituents | Generation | Key Feature |

| Tp | H at 3, 4, 5 | First | Forms stable bis-ligand complexes |

| Tp* (or TpMe2) | CH₃ at 3, 5 | First | Increased electron-donating ability |

| TptBu | t-Butyl at 3 | Second | Promotes monoligand complexes |

| TpPh | Phenyl at 3 | Second | Introduces π-stacking interactions |

Electronic Effects: Modulating Reactivity

The electronic properties of the pyrazolylborate ligand can be tuned by introducing electron-donating or electron-withdrawing groups on the pyrazole rings.

-

Electron-Donating Groups (EDGs): Alkyl groups, for example, increase the electron density on the nitrogen donor atoms, making the ligand a stronger σ-donor. This can lead to more stable metal-ligand bonds and influence the redox properties of the metal center.

-

Electron-Withdrawing Groups (EWGs): Halogens or nitro groups decrease the electron density on the nitrogen donors, making the ligand a weaker σ-donor. This can increase the Lewis acidity of the metal center, which can be beneficial for certain catalytic applications.[3]

The ability to simultaneously introduce both bulky and electron-withdrawing substituents, a feat made possible by modern synthetic methods, has opened up new avenues for designing highly active and selective catalysts.[3]

Characterization: Identifying the Scorpion's Signature

The characterization of pyrazolylborate ligands and their metal complexes relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A key diagnostic feature for hydrotris(pyrazolyl)borates is the B-H stretching vibration, which typically appears in the region of 2400-2550 cm⁻¹. The position and intensity of this band can provide information about the coordination of the ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are used to confirm the structure of the pyrazole rings and their substituents. The chemical shifts of the pyrazole protons and carbons are sensitive to the electronic environment and can be used to probe the effects of substituents.

-

¹¹B NMR: This is a powerful tool for directly probing the boron center. It can be used to track the progress of the synthesis in situ and to determine the purity of the final product. The chemical shift of the boron nucleus is indicative of its coordination environment.

-

A Legacy of Versatility: Applications Across the Chemical Sciences

The unique properties of pyrazolylborate ligands have led to their widespread use in a multitude of chemical disciplines.

-

Catalysis: Scorpionate complexes are highly effective catalysts for a wide range of organic transformations, including polymerization, oxidation, and C-H activation.[3] The ability to tune the steric and electronic properties of the ligand allows for the rational design of catalysts with specific activities and selectivities.

-

Bioinorganic Chemistry: The tripodal N-donor environment of Tp ligands mimics the coordination of histidine residues in metalloenzymes.[2] This has made them invaluable for creating structural and functional models of enzyme active sites, providing insights into biological processes.[2]

-

Materials Science: The thermal stability and structural versatility of scorpionate complexes have led to their use in the development of new materials with interesting magnetic, optical, and electronic properties.[3]

-

Drug Development: More recently, the cytotoxic properties of certain metal-scorpionate complexes are being explored for their potential as anticancer agents.

Conclusion and Future Outlook

From their serendipitous discovery over half a century ago, pyrazolylborate ligands have evolved into a cornerstone of modern coordination chemistry. The development of new synthetic methodologies has greatly expanded the accessible structural diversity, allowing for the precise tuning of their properties. As our understanding of structure-function relationships continues to grow, the "scorpion's sting" will undoubtedly continue to play a vital role in addressing challenges in catalysis, medicine, and materials science for years to come.

References

-

Garcı́a-Nieto, J., Espada, M. F., & Carranco, I. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry, 88(13), 8546–8553. [Link]

-

Al-Jibori, S. A., Al-Janabi, A. S. M., & Al-Obaidi, J. R. (2022). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Egyptian Journal of Chemistry, 65(7), 543-550. [Link]

-

Förster, C., & Stasch, A. (2024). Synthesis and characterization of neutral and cationic 1-tris(pyrazolyl)borate organo-beryllium complexes. Inorganic Chemistry Frontiers. [Link]

-

Al-Jibori, S. A., & Al-Janabi, A. S. M. (2018). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). Journal of University of Babylon for Pure and Applied Sciences, 26(16), 1-10. [Link]

-

Santini, C., Pellei, M., & Pettinari, C. (2014). Scorpionate Ligands and Surroundings. Coordination Properties. In Solution Studies. [Link]

-

Wood, D. P., & Liddle, S. T. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances, 11(2), 1082-1085. [Link]

-

Mori, K., & Akita, M. (2024). Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. Molecules, 29(4), 757. [Link]

-

Guedes, A. F., & Valente, A. A. (2024). The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?. International Journal of Molecular Sciences, 25(5), 2909. [Link]

-

Wood, D. P., & Liddle, S. T. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 14(14), 9886-9892. [Link]

-

Liddle, S. T., & Mills, D. P. (2014). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic chemistry, 53(13), 6634–6643. [Link]

-

Wikipedia contributors. (2023). Scorpionate ligand. In Wikipedia, The Free Encyclopedia. [Link]

-

Trofimenko, S. (1966). Boron-Pyrazole Chemistry. Journal of the American Chemical Society, 88(8), 1842–1844. [Link]

Sources

- 1. repository.unipr.it [repository.unipr.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Organotrifluoroborates: A Paradigm Shift in Cross-Coupling and Molecular Construction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the quest for stable, versatile, and efficient reagents is paramount. Potassium (PK) organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over traditional boronic acids and esters, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of their core attributes, synthesis, reactivity, and applications, with a focus on the practical insights required by professionals in research and drug development. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and explore their expanding role in complex molecule synthesis and advanced applications such as Positron Emission Tomography (PET) imaging.

The Ascendancy of Organotrifluoroborates: Beyond Boronic Acids

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, heavily relying on organoboronic acids as the nucleophilic partner.[3] However, the practical application of boronic acids is often hampered by significant drawbacks. They are prone to dehydration to form cyclic boroxine anhydrides, which complicates stoichiometry and can impact reaction efficiency.[1][4] Furthermore, many boronic acids, particularly alkyl and vinyl derivatives, exhibit limited stability, making their storage and handling challenging.[4][5][6]

Potassium organotrifluoroborates elegantly circumvent these issues. These compounds are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing them to be stored indefinitely under ambient conditions.[7][8][9] This exceptional stability stems from the tetracoordinate nature of the boron atom, which is protected by three strongly-bound fluorine atoms.[1][3] This configuration "masks" the reactivity of the C-B bond, rendering the reagents less susceptible to common degradation pathways like protodeboronation and oxidation that can plague their boronic acid counterparts.[3]

| Feature | Potassium Organotrifluoroborates (R-BF₃K) | Organoboronic Acids (R-B(OH)₂) |

| Physical State | Crystalline, monomeric solids[10] | Often amorphous, can be difficult to purify[4] |

| Stability | High stability to air and moisture; can be stored indefinitely[3][4] | Variable stability; prone to dehydration to form boroxines[1][4] |

| Handling | Easy to handle and weigh accurately[11] | Can be hygroscopic; stoichiometry issues due to boroxines[4] |

| Purity | Readily purified by recrystallization[9] | Purification can be challenging[4] |

| Reactivity | Stable precursors that slowly release the active boronic acid in situ[12][13] | Can be prone to side reactions like homocoupling[14] |

Synthesis of Potassium Organotrifluoroborates

The accessibility of organotrifluoroborates is a key factor in their widespread adoption. Several reliable and scalable methods exist for their preparation, accommodating a vast array of functional groups.

From Boronic Acids

The most direct and common method involves the conversion of existing organoboronic acids. Treatment of a boronic acid (or its corresponding boroxine) with an aqueous or methanolic solution of potassium hydrogen difluoride (KHF₂) readily affords the desired potassium organotrifluoroborate salt, which often precipitates from the reaction mixture and can be isolated in high purity by simple filtration.[4][15][16] This method, popularized by Vedejs, is highly efficient and serves as the primary route for preparing many aryl- and heteroaryltrifluoroborates.[4][17]

One-Pot Syntheses from Organometallics